molecular formula C41H60O11 B605700 Avermectin B1a monosaccharide

Avermectin B1a monosaccharide

Cat. No.: B605700
M. Wt: 728.9 g/mol
InChI Key: ZBVWYDMYMRLKIV-OESCZRLOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Avermectin B1a monosaccharide is a derivative of the macrocyclic lactone avermectin B1a, which is produced by the soil bacterium Streptomyces avermitilis. Avermectins are known for their potent anthelmintic and insecticidal properties. This compound is particularly notable for its high insecticidal activity and low toxicity in humans and animals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Avermectin B1a monosaccharide is typically produced through the selective hydrolysis of the terminal saccharide unit of avermectin B1a. This process involves the use of specific enzymes or acidic conditions to cleave the glycosidic bond, resulting in the formation of the monosaccharide derivative .

Industrial Production Methods: Industrial production of avermectin B1a involves the fermentation of Streptomyces avermitilis. Genetic engineering techniques are often employed to enhance the yield of avermectin B1a. For instance, overexpression of genes involved in the biosynthesis pathway, such as aveC, fadD, and bicA, has been shown to significantly increase the production of avermectin B1a .

Chemical Reactions Analysis

Types of Reactions: Avermectin B1a monosaccharide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities and properties .

Scientific Research Applications

Avermectin B1a monosaccharide has a wide range of scientific research applications:

Properties

IUPAC Name

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H60O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,15-17,22-23,25,27,29-38,42-43,45H,9,14,18-21H2,1-8H3/b11-10+,24-13+,28-12+/t22-,23-,25-,27-,29+,30-,31-,32-,33-,34+,35-,36-,37+,38+,40+,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVWYDMYMRLKIV-OESCZRLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)\C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H60O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601029459
Record name MSB 1a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601029459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

728.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What can you tell us about the biological activity of Avermectin B1a monosaccharide?

A1: Although the research papers don't directly investigate the activity of this compound, one study mentions its use in synthesizing C-2″β- and C-2″α-fluoro Avermectin B1a. [] This suggests that the monosaccharide itself might not be the active component but serves as a crucial building block for the biologically active Avermectin B1a molecule. Further research is needed to determine if this compound possesses any intrinsic biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.